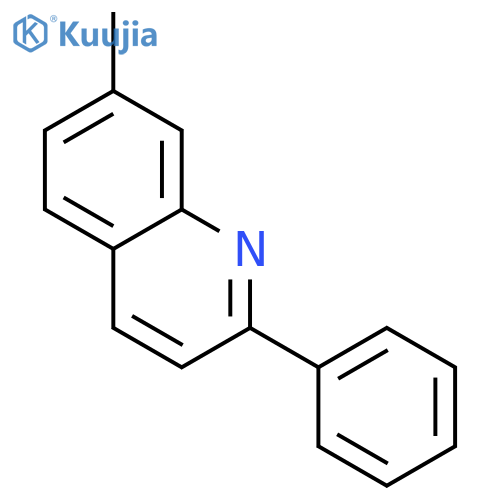Cas no 27356-39-4 (7-Methyl-2-phenylquinoline)

7-Methyl-2-phenylquinoline structure
商品名:7-Methyl-2-phenylquinoline
7-Methyl-2-phenylquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Methyl-2-phenylquinoline
- 2-Phenyl-7-methylquinoline
- Quinoline,7-methyl-2-phenyl-
- SS-5292
- NSC-147795
- 7-Methyl-2-Phenyl-Quinoline
- FT-0710786
- SCHEMBL398766
- NSC147795
- 27356-39-4
- SB71153
- AKOS016004371
- DTXSID70301990
- DA-19537
-
- MDL: MFCD18448728
- インチ: InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3
- InChIKey: MXYQBWLLLVCZLN-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 219.10489
- どういたいしつりょう: 219.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 12.9A^2
じっけんとくせい
- 密度みつど: 1.105
- ふってん: 378.9°C at 760 mmHg
- フラッシュポイント: 165.7°C
- 屈折率: 1.641
- PSA: 12.89
7-Methyl-2-phenylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146325-1g |
7-methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$641 | 2024-07-28 | |
| Chemenu | CM146325-1g |
7-methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$729 | 2021-08-05 | |
| Cooke Chemical | BD1283548-1g |
7-Methyl-2-phenylquinoline |
27356-39-4 | 95+% | 1g |
RMB 3516.80 | 2025-02-20 | |
| Alichem | A189005704-1g |
7-Methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$646.84 | 2023-09-02 |
7-Methyl-2-phenylquinoline 関連文献
-
Long-Yi Xi,Ruo-Yi Zhang,Lei Zhang,Shan-Yong Chen,Xiao-Qi Yu Org. Biomol. Chem. 2015 13 3924
-
Kalpana Mishra,Ashok Kumar Pandey,Jay Bahadur Singh,Radhey M. Singh Org. Biomol. Chem. 2016 14 6328
-
Hiroki Naruto,Hideo Togo Org. Biomol. Chem. 2019 17 5760
-
Sachinta Mahato,Anindita Mukherjee,Sougata Santra,Grigory V. Zyryanov,Adinath Majee Org. Biomol. Chem. 2019 17 7907
-
Rui-Qi Mou,Mei Zhao,Xue-Xin Lv,Sheng-Yan Zhang,Dian-Shun Guo RSC Adv. 2018 8 9555
27356-39-4 (7-Methyl-2-phenylquinoline) 関連製品
- 612-96-4(2-Phenylquinoline)
- 21470-37-1(2-Biphenyl-4-yl-1H-indole)
- 23746-81-8(2-(2-Naphthyl)indole)
- 4789-76-8(4-Methyl-2-phenylquinoline)
- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)
- 27356-46-3(6-Methyl-2-phenylquinoline)
- 13228-36-9(5-Methyl-2-phenylindole)
- 2720-93-6(Phenanthridine,6-phenyl-)
- 948-65-2(2-phenyl-1H-indole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
